Andrastin B

Description

This compound has been reported in Penicillium with data available.

a farnesyltransferase inhibitor; structure given in first source

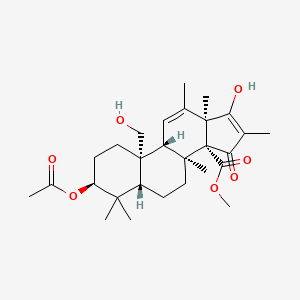

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C28H40O7 |

|---|---|

Molecular Weight |

488.6 g/mol |

IUPAC Name |

methyl (3S,5S,8S,9R,10S,13R,14R)-3-acetyloxy-17-hydroxy-10-(hydroxymethyl)-4,4,8,12,13,16-hexamethyl-15-oxo-2,3,5,6,7,9-hexahydro-1H-cyclopenta[a]phenanthrene-14-carboxylate |

InChI |

InChI=1S/C28H40O7/c1-15-13-19-25(6,28(23(33)34-8)22(32)16(2)21(31)26(15,28)7)11-9-18-24(4,5)20(35-17(3)30)10-12-27(18,19)14-29/h13,18-20,29,31H,9-12,14H2,1-8H3/t18-,19-,20+,25+,26+,27+,28-/m1/s1 |

InChI Key |

DZXRNRBENGRMTG-OXILWVMOSA-N |

Isomeric SMILES |

CC1=C[C@@H]2[C@](CC[C@H]3[C@]2(CC[C@@H](C3(C)C)OC(=O)C)CO)([C@]4([C@@]1(C(=C(C4=O)C)O)C)C(=O)OC)C |

Canonical SMILES |

CC1=CC2C(CCC3C2(CCC(C3(C)C)OC(=O)C)CO)(C4(C1(C(=C(C4=O)C)O)C)C(=O)OC)C |

Synonyms |

andrastin B |

Origin of Product |

United States |

Foundational & Exploratory

The Andrastin B Biosynthetic Pathway in Fungal Species: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Andrastin B, a member of the andrastin family of meroterpenoids, has garnered significant interest within the scientific community due to its potential as a protein farnesyltransferase inhibitor, a key target in anti-cancer drug development. Produced by various fungal species, notably those belonging to the Penicillium genus such as a promising antitumoral compound, Penicillium roqueforti and P. chrysogenum, andrastins are synthesized through a complex biosynthetic pathway encoded by a dedicated gene cluster.[1][2] This technical guide provides a comprehensive overview of the this compound biosynthetic pathway, detailing the genetic basis, enzymatic steps, and experimental methodologies used to elucidate this intricate process. All quantitative data is presented in structured tables, and key experimental workflows and pathways are visualized using diagrams to facilitate understanding.

The Andrastin Biosynthetic Gene Cluster (adr)

The biosynthesis of andrastins is orchestrated by a set of genes co-located in a biosynthetic gene cluster (BGC), designated as the adr cluster. In Penicillium roqueforti, this cluster spans approximately 29.4 kilobase pairs (kbp) and comprises ten genes: adrA, adrC, adrD, adrE, adrF, adrG, adrH, adrI, adrJ, and adrK.[1][3] An additional gene, adrB, is present in the P. chrysogenum adr cluster but exists as a pseudogene in P. roqueforti.[1] RNA-mediated gene silencing experiments have confirmed the involvement of all ten genes in the P. roqueforti cluster in the production of andrastin A, the precursor to this compound.[1][3]

Table 1: Genes of the Andrastin Biosynthetic Cluster in P. roqueforti

| Gene | Putative Function |

| adrA | Cytochrome P450 monooxygenase |

| adrC | Major Facilitator Superfamily (MFS) transporter |

| adrD | Polyketide synthase (PKS) |

| adrE | Ketoreductase |

| adrF | Short-chain dehydrogenase/reductase (SDR) |

| adrG | Prenyltransferase |

| adrH | FAD-dependent monooxygenase |

| adrI | Terpene cyclase |

| adrJ | Acetyltransferase |

| adrK | Methyltransferase |

The this compound Biosynthetic Pathway

The biosynthesis of this compound is a multi-step process that begins with the condensation of precursors from primary metabolism and proceeds through a series of enzymatic modifications to yield the final complex structure. The pathway is initiated by the synthesis of 3,5-dimethylorsellinic acid (DMOA) and utilizes farnesyl pyrophosphate (FPP) as a terpenoid precursor.[1][2] The pathway primarily leads to the production of Andrastin A, which is then converted to other andrastin analogues, including this compound.

The proposed biosynthetic pathway, primarily elucidated for Andrastin A, is as follows:

-

Formation of Epoxyfarnesyl-DMOA Methyl Ester: The initial steps are catalyzed by the consecutive action of four enzymes. AdrD, a polyketide synthase, synthesizes DMOA. AdrG, a prenyltransferase, attaches a farnesyl group to DMOA. AdrK, a methyltransferase, then methylates the farnesyl-DMOA, and AdrH, a FAD-dependent monooxygenase, epoxidizes the farnesyl moiety to produce epoxyfarnesyl-DMOA methyl ester.[1][2]

-

Cyclization to Andrastin E: The terpene cyclase, AdrI, catalyzes the cyclization of epoxyfarnesyl-DMOA methyl ester to form the first tetracyclic intermediate, Andrastin E.

-

Conversion to Andrastin C: Andrastin E undergoes a series of modifications to become Andrastin C. AdrF, a short-chain dehydrogenase, oxidizes Andrastin E to Andrastin D. Subsequently, AdrE, a ketoreductase, reduces Andrastin D to Andrastin F. Finally, AdrJ, an acetyltransferase, acetylates Andrastin F to yield Andrastin C.

-

Formation of this compound and A: The final steps of the pathway involve two consecutive oxidation reactions catalyzed by the cytochrome P450 monooxygenase, AdrA. This enzyme first converts Andrastin C to this compound, and then further oxidizes this compound to Andrastin A.

Caption: Proposed biosynthetic pathway for this compound in Penicillium species.

Quantitative Data

The functional necessity of the adr gene cluster in andrastin production has been demonstrated through gene silencing experiments. While specific enzyme kinetic data for the Adr enzymes are not extensively available, the impact of silencing key genes on andrastin production has been quantified.

Table 2: Effect of Gene Silencing on Andrastin A Production in P. roqueforti

| Silenced Gene | Putative Function | Andrastin A Production (% of Wild-Type) | Reference |

| adrD | Polyketide synthase | 8.6 - 56.7 | [1] |

| adrG | Prenyltransferase | 8.6 - 56.7 | [1] |

| adrK | Methyltransferase | 8.6 - 56.7 | [1] |

| adrH | FAD-dependent monooxygenase | 8.6 - 56.7 | [1] |

Note: The range in production levels reflects the analysis of different transformants for each silenced gene.

In studies of blue cheeses, Andrastin A is the most abundant of the andrastin analogues, with Andrastins B, C, and D being present in approximately 5-fold, 3-fold, and 5-20-fold lower amounts, respectively.[4][5]

Experimental Protocols

Elucidation of the andrastin biosynthetic pathway has relied on a combination of molecular genetics, analytical chemistry, and bioinformatics. Below are detailed methodologies for key experiments.

RNA-Mediated Gene Silencing in Penicillium roqueforti

This protocol is used to down-regulate the expression of specific genes to assess their function in the biosynthetic pathway.

a. Plasmid Construction:

-

A small, internal fragment of the target adr gene is amplified by PCR.

-

The PCR product is digested with a suitable restriction enzyme (e.g., NcoI) and ligated into a silencing vector such as pJL43-RNAi.[1] This vector contains two convergent promoters that drive the expression of the gene fragment in both sense and antisense orientations, leading to the formation of a double-stranded RNA (dsRNA) molecule that triggers the RNA interference (RNAi) machinery.

b. Fungal Transformation:

-

Protoplasts of P. roqueforti are generated by enzymatic digestion of the fungal cell wall.

-

The silencing plasmid is introduced into the protoplasts using a polyethylene glycol (PEG)-CaCl2-mediated transformation method.[6][7]

-

Transformants are selected on a medium containing an appropriate selective agent (e.g., phleomycin) corresponding to the resistance marker on the plasmid.

c. Verification of Gene Silencing:

-

Successful silencing is confirmed by quantifying the mRNA levels of the target gene in the transformants compared to the wild-type strain using reverse transcription-quantitative PCR (RT-qPCR).

Caption: Experimental workflow for RNA-mediated gene silencing.

Heterologous Expression of Andrastin Biosynthesis Genes in Aspergillus oryzae

This technique is employed to reconstitute parts of or the entire biosynthetic pathway in a well-characterized host organism to confirm gene function and produce pathway intermediates or final products.

a. Vector Construction:

-

The adr genes of interest are amplified from P. chrysogenum genomic DNA.

-

The amplified genes are cloned into expression vectors, such as the pTYGS series, under the control of an inducible promoter (e.g., the amyB promoter).[8][9][10] These vectors can accommodate multiple genes, allowing for the co-expression of several pathway enzymes.

b. Host Transformation:

-

The expression vectors are introduced into a suitable A. oryzae host strain (e.g., NSAR1) using PEG-mediated protoplast transformation.[8][9][10]

-

Transformants are selected based on auxotrophic markers or drug resistance.

c. Culture and Metabolite Extraction:

-

The transformants are cultured under conditions that induce the expression of the heterologously introduced genes.

-

The fungal mycelium and culture medium are extracted with an organic solvent mixture to isolate the produced metabolites.

Caption: Workflow for heterologous expression of andrastin genes.

Metabolite Analysis by High-Performance Liquid Chromatography (HPLC)

This is the primary analytical technique for the detection and quantification of andrastins.

a. Sample Preparation:

-

Fungal mycelium or the culture medium is extracted with a mixture of ethyl acetate, dichloromethane, and methanol (3:2:1) containing 1% formic acid.[1]

-

The extract is sonicated, filtered, and evaporated to dryness.

-

The residue is redissolved in methanol for HPLC analysis.

b. HPLC Conditions:

-

Column: A C18 reverse-phase column is typically used.

-

Mobile Phase: A gradient of water (solvent A) and acetonitrile (solvent B), both acidified with 0.02% trifluoroacetic acid, is employed.[1]

-

Gradient Program: A typical gradient is as follows: 15% B to 68% B over 25 minutes, then to 100% B over 2 minutes, hold at 100% B for 5 minutes, and return to 15% B over 2 minutes.[1]

-

Flow Rate: 1.2 mL/min.[1]

-

Column Temperature: 35°C.[1]

-

Detection: Andrastins can be detected by UV absorbance and their identity confirmed by mass spectrometry (MS).

Conclusion

The biosynthetic pathway of this compound is a complex and fascinating example of fungal secondary metabolism. The elucidation of the adr gene cluster and the characterization of the involved enzymes have provided a solid foundation for understanding how these bioactive molecules are produced. The experimental protocols detailed in this guide offer a roadmap for researchers to further investigate this pathway, with the potential to engineer novel andrastin analogues with improved therapeutic properties. Future research focusing on the detailed kinetic characterization of the Adr enzymes and the optimization of heterologous production systems will be crucial for harnessing the full potential of these promising natural products.

References

- 1. Catalytic assays for human cytochrome P450: an introduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Biosynthetic Gene Cluster for Andrastin A in Penicillium roqueforti - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comparison of secondary metabolite production by Penicillium crustosum strains, isolated from Arctic and other various ecological niches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Andrastins A-D, Penicillium roqueforti Metabolites consistently produced in blue-mold-ripened cheese - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Polyethylene glycol-mediated bacterial colony transformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Investigating Fungal Biosynthetic Pathways Using Heterologous Gene Expression: Aspergillus oryzae as a Heterologous Host | Springer Nature Experiments [experiments.springernature.com]

- 9. Investigating Fungal Biosynthetic Pathways Using Heterologous Gene Expression: Aspergillus oryzae as a Heterologous Host - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Engineering Aspergillus oryzae for the Heterologous Expression of a Bacterial Modular Polyketide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activities of Andrastin B and its Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological activities of Andrastin B and its analogs, a class of meroterpenoid compounds with significant potential in anticancer research. This document details their primary mechanism of action as farnesyltransferase inhibitors, their cytotoxic effects against various cancer cell lines, and their role in overcoming multidrug resistance. Detailed experimental protocols for key assays and visualizations of relevant biological pathways and workflows are provided to support further research and development in this area.

Core Biological Activities

This compound and its analogs, primarily isolated from various Penicillium species, have garnered attention for their diverse biological activities.[1][2] The core activities identified are:

-

Inhibition of Farnesyltransferase (FTase): This is the most well-documented activity of the Andrastin family.[2][3] By inhibiting FTase, these compounds disrupt the post-translational modification of key signaling proteins, most notably Ras proteins, which are crucial for cell growth and proliferation.[3]

-

Anticancer Activity: As a consequence of FTase inhibition and potentially other mechanisms, Andrastins exhibit cytotoxic activity against a range of human cancer cell lines.[1]

-

Inhibition of P-glycoprotein (P-gp): Some analogs, such as Andrastin A, have been shown to inhibit the P-glycoprotein efflux pump, a key contributor to multidrug resistance in cancer cells. This activity can enhance the efficacy of co-administered anticancer drugs.

Quantitative Data on Biological Activities

The following tables summarize the quantitative data on the farnesyltransferase inhibitory and cytotoxic activities of this compound and a selection of its analogs.

Table 1: Farnesyltransferase Inhibitory Activity of Andrastins

| Compound | IC50 (µM) | Source Organism | Reference |

| Andrastin A | 24.9 | Penicillium sp. FO-3929 | [2][3] |

| This compound | 47.1 | Penicillium sp. FO-3929 | [2] |

| Andrastin C | 13.3 | Penicillium sp. FO-3929 | [2][3] |

Table 2: Cytotoxic Activity of Andrastin Analogs against Human Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Reference |

| Penimeroterpenoid A | A549 (Lung Carcinoma) | 82.61 ± 3.71 | [1] |

| HCT116 (Colon Cancer) | 78.63 ± 2.85 | [1] | |

| SW480 (Colon Cancer) | 95.54 ± 1.46 | [1] | |

| Peniandrastin A | T cell (Concanavalin A-induced) | >40 | [4] |

| B cell (LPS-induced) | 10.15 ± 1.01 | [4] | |

| Peniandrastin C | T cell (Concanavalin A-induced) | 12.33 ± 1.25 | [4] |

| B cell (LPS-induced) | 16.54 ± 1.19 | [4] | |

| Peniandrastin D | T cell (Concanavalin A-induced) | 7.49 ± 0.88 | [4] |

| B cell (LPS-induced) | 6.73 ± 0.76 | [4] | |

| Peniandrastin G | T cell (Concanavalin A-induced) | 10.18 ± 1.11 | [4] |

| B cell (LPS-induced) | 26.27 ± 2.43 | [4] | |

| Peniandrastin H | T cell (Concanavalin A-induced) | 28.64 ± 2.57 | [4] |

| B cell (LPS-induced) | 14.32 ± 1.55 | [4] |

Signaling Pathway Inhibition: The Ras-Raf-MEK-ERK Cascade

Andrastins exert their anticancer effects primarily by inhibiting farnesyltransferase, a critical enzyme in the activation of Ras proteins. Uncontrolled Ras signaling is a hallmark of many cancers. The diagram below illustrates the canonical Ras-Raf-MEK-ERK signaling pathway and the point of intervention by this compound and its analogs.

Experimental Protocols

Farnesyltransferase Inhibition Assay

This protocol outlines a non-radioactive, fluorescence-based assay for determining the inhibitory activity of this compound and its analogs against farnesyltransferase.

Principle: The assay measures the transfer of a farnesyl group from farnesyl pyrophosphate (FPP) to a dansylated peptide substrate. The farnesylated product exhibits a change in fluorescence intensity, which is inversely proportional to the activity of the FTase inhibitor.

Materials:

-

Recombinant human farnesyltransferase

-

Farnesyl pyrophosphate (FPP)

-

Dansylated peptide substrate (e.g., Dansyl-GCVLS)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM DTT)

-

This compound or analog dissolved in DMSO

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare serial dilutions of the Andrastin compounds in DMSO.

-

In a 96-well plate, add the assay buffer, the dansylated peptide substrate, and the Andrastin compound solution.

-

Initiate the reaction by adding FPP and recombinant farnesyltransferase.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Stop the reaction (e.g., by adding a stop solution or by heat inactivation).

-

Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the dansyl fluorophore.

-

Calculate the percentage of inhibition for each concentration of the Andrastin compound and determine the IC50 value.

P-glycoprotein Inhibition Assay (Bidirectional Transport Assay)

This protocol describes a cell-based assay to evaluate the potential of Andrastin analogs to inhibit P-glycoprotein-mediated efflux.

Principle: The assay measures the transport of a known P-gp substrate (e.g., digoxin or rhodamine 123) across a monolayer of cells overexpressing P-gp (e.g., Caco-2 or MDCK-MDR1 cells) in the presence and absence of the test compound. Inhibition of P-gp will result in a decreased efflux of the substrate from the basolateral to the apical compartment and/or an increased influx from the apical to the basolateral compartment.

Materials:

-

Caco-2 or MDCK-MDR1 cells

-

Transwell inserts

-

Transport buffer (e.g., Hanks' Balanced Salt Solution with 25 mM HEPES, pH 7.4)

-

P-gp substrate (e.g., [3H]-digoxin or rhodamine 123)

-

Andrastin analog dissolved in DMSO

-

Scintillation counter or fluorescence plate reader

Procedure:

-

Seed Caco-2 or MDCK-MDR1 cells on Transwell inserts and culture until a confluent monolayer is formed.

-

Wash the cell monolayers with transport buffer.

-

For the apical-to-basolateral (A-to-B) transport, add the P-gp substrate and the Andrastin analog to the apical chamber.

-

For the basolateral-to-apical (B-to-A) transport, add the P-gp substrate and the Andrastin analog to the basolateral chamber.

-

Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).

-

At the end of the incubation, collect samples from the receiver chambers.

-

Quantify the amount of the P-gp substrate in the samples using a scintillation counter (for radiolabeled substrates) or a fluorescence plate reader.

-

Calculate the apparent permeability coefficients (Papp) for both directions and determine the efflux ratio (Papp(B-A) / Papp(A-B)). A decrease in the efflux ratio in the presence of the Andrastin analog indicates P-gp inhibition.

Structure-Activity Relationship (SAR)

The biological activity of Andrastin analogs is influenced by their chemical structure. While a comprehensive SAR is still under investigation, some general trends can be observed. The diagram below illustrates a conceptual SAR for Andrastin analogs based on available data.

References

- 1. bioassaysys.com [bioassaysys.com]

- 2. New Andrastin-Type Meroterpenoids from the Marine-Derived Fungus Penicillium sp - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, cytotoxicity, apoptosis-inducing activity and molecular docking studies of novel isatin–podophyllotoxin hybrids - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Design, synthesis and cytotoxicity of novel chalcone analogs derived from 1-cyclohexylpyrrolidin-2-one and 2,3-dihydrobenzo[f]chromen-1-one - PubMed [pubmed.ncbi.nlm.nih.gov]

Andrastin B: A Technical Guide to its Potential as an Anti-Cancer Therapeutic

For Researchers, Scientists, and Drug Development Professionals

Introduction

Andrastin B, a meroterpenoid compound isolated from Penicillium species, has emerged as a molecule of interest in the field of oncology. As a member of the andrastin family of natural products, it shares a structural relationship with other bioactive compounds that have demonstrated a range of biological activities. This technical guide provides a comprehensive overview of this compound's core anti-cancer potential, focusing on its mechanism of action as a farnesyltransferase inhibitor, available quantitative data, and detailed experimental protocols for its evaluation. While direct and extensive anti-cancer studies on this compound are limited, this document consolidates the existing knowledge and provides a framework for future research and development.

Mechanism of Action: Inhibition of Farnesyltransferase

The primary anti-cancer mechanism attributed to this compound and its analogs is the inhibition of farnesyltransferase (FTase). FTase is a crucial enzyme in the post-translational modification of a variety of cellular proteins, most notably the Ras family of small GTPases. The farnesylation of Ras proteins is essential for their localization to the plasma membrane, a prerequisite for their participation in downstream signal transduction pathways that regulate cell proliferation, differentiation, and survival.

The Ras-Raf-MEK-ERK signaling cascade is a key pathway that is often constitutively activated in many human cancers due to mutations in the Ras gene. By inhibiting FTase, this compound prevents the farnesylation of Ras, thereby disrupting its membrane association and abrogating the downstream signaling that drives tumorigenesis.

Experimental Evidence

Quantitative Data

Quantitative data on the direct anti-cancer effects of this compound is limited in the currently available literature. However, data on its farnesyltransferase inhibitory activity and the cytotoxicity of a closely related andrastin-type meroterpenoid provide valuable insights into its potential.

Table 1: Farnesyltransferase Inhibitory Activity of this compound

| Compound | Target | IC50 (µM) | Source |

| This compound | Protein Farnesyltransferase | 47.1 | (Uchida et al., 1996)[1] |

Table 2: Cytotoxicity of a Related Andrastin-Type Meroterpenoid (Compound 1)

| Cell Line | Cancer Type | IC50 (µM) | Positive Control (Cisplatin) IC50 (µM) | Source |

| A549 | Lung Carcinoma | 82.61 ± 3.71 | 14.91 ± 0.28 | (Li et al., 2018)[2] |

| HCT116 | Colon Cancer | 78.63 ± 2.85 | 20.22 ± 1.29 | (Li et al., 2018)[2] |

| SW480 | Colon Cancer | 95.54 ± 1.46 | 27.71 ± 0.90 | (Li et al., 2018)[2] |

Note: The cytotoxic data presented is for a structurally related andrastin-type meroterpenoid, not this compound itself. This data is provided as a proxy for the potential activity of this class of compounds.

Furthermore, a study on Andrastin A, another analog, showed that it did not exhibit direct cytotoxicity against drug-sensitive KB and vincristine-resistant VJ-300 cancer cell lines on its own. However, it was found to enhance the cytotoxicity of vincristine in the resistant cell line, suggesting a potential role in overcoming multidrug resistance by inhibiting P-glycoprotein efflux pumps.[3]

Experimental Workflow

A typical experimental workflow to evaluate the anti-cancer potential of this compound would involve a series of in vitro assays to determine its effects on cell viability, apoptosis, and cell cycle progression.

Detailed Experimental Protocols

Farnesyltransferase Inhibition Assay

This protocol is adapted from a general fluorometric method for screening FTase inhibitors.

Objective: To determine the in vitro inhibitory activity of this compound against farnesyltransferase.

Materials:

-

Recombinant human farnesyltransferase

-

Farnesyl pyrophosphate (FPP)

-

Dansylated peptide substrate (e.g., Dansyl-GCVLS)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 1 mM DTT)

-

This compound (dissolved in DMSO)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare a reaction mixture containing assay buffer, FTase, and the dansylated peptide substrate.

-

Add varying concentrations of this compound (or DMSO as a vehicle control) to the wells of the microplate.

-

Initiate the enzymatic reaction by adding FPP to all wells.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Stop the reaction (e.g., by adding EDTA).

-

Measure the fluorescence intensity at an excitation wavelength of 340 nm and an emission wavelength of 485 nm.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., A549, HCT116, SW480)

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

-

96-well cell culture plate

-

Microplate reader

Procedure:

-

Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (and a vehicle control) for a specified duration (e.g., 48 or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

-

Determine the IC50 value, the concentration of this compound that causes 50% inhibition of cell growth.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Objective: To quantify the induction of apoptosis by this compound in cancer cells.

Materials:

-

Cancer cell lines

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Treat cancer cells with this compound at its IC50 concentration (or other relevant concentrations) for a specified time.

-

Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.

-

Resuspend the cells in 1X Binding Buffer.

-

Add Annexin V-FITC and PI to the cell suspension according to the kit manufacturer's instructions.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry within one hour.

-

Quantify the percentage of cells in different populations: viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive).

Cell Cycle Analysis (Propidium Iodide Staining)

Objective: To determine the effect of this compound on the cell cycle distribution of cancer cells.

Materials:

-

Cancer cell lines

-

This compound

-

Cold 70% ethanol

-

RNase A

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Procedure:

-

Treat cancer cells with this compound at its IC50 concentration for a specified time.

-

Harvest the cells and wash them with cold PBS.

-

Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and store at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cells in a staining solution containing PI and RNase A.

-

Incubate the cells in the dark at room temperature for 30 minutes.

-

Analyze the DNA content of the cells by flow cytometry.

-

Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.

Potential as an Anti-Cancer Therapeutic

This compound presents a promising starting point for the development of novel anti-cancer therapeutics. Its established activity as a farnesyltransferase inhibitor provides a clear and validated mechanism of action targeting the critical Ras signaling pathway, which is dysregulated in a significant portion of human cancers.

The available data, although limited, suggests that andrastin-type compounds possess cytotoxic potential against various cancer cell lines. The observation that Andrastin A may play a role in overcoming multidrug resistance further enhances the therapeutic potential of this class of molecules.

However, a significant amount of research is still required to fully elucidate the anti-cancer profile of this compound. Key future directions should include:

-

Comprehensive Cytotoxicity Screening: Determining the IC50 values of this compound against a broad panel of human cancer cell lines is essential to identify sensitive cancer types.

-

In-depth Mechanistic Studies: Investigating the effects of this compound on apoptosis, cell cycle progression, and other cancer-related pathways beyond FTase inhibition will provide a more complete understanding of its biological activity.

-

In Vivo Efficacy Studies: Evaluating the anti-tumor efficacy and toxicity of this compound in preclinical animal models is a critical step towards clinical translation.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound could lead to the identification of more potent and selective anti-cancer agents.

References

- 1. researchgate.net [researchgate.net]

- 2. New Andrastin-Type Meroterpenoids from the Marine-Derived Fungus Penicillium sp - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Enhancement of drug accumulation by andrastin A produced by Penicillium sp. FO-3929 in vincristine-resistant KB cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Immunosuppressive Potential of Andrastin B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Andrastin B, a meroterpenoid compound isolated from Penicillium species, is primarily recognized for its potent inhibitory activity against protein farnesyltransferase (FTase). While its role in oncology has been the subject of initial investigations, emerging evidence surrounding the broader class of farnesyltransferase inhibitors (FTIs) points towards significant immunomodulatory and immunosuppressive properties. This technical guide synthesizes the current understanding of this compound's mechanism of action and extrapolates its potential effects on the immune system based on comprehensive data from related FTIs. This document provides an in-depth overview of the core mechanisms, quantitative data on the immunosuppressive effects of FTIs, detailed experimental protocols for immunological assessment, and visual representations of key signaling pathways and workflows to facilitate further research and drug development in this promising area.

Introduction to this compound and Farnesyltransferase Inhibition

This compound belongs to a family of natural compounds, including Andrastins A and C, that have been identified as inhibitors of farnesyltransferase.[1] This enzyme catalyzes the post-translational addition of a farnesyl group to a cysteine residue within a C-terminal "CAAX" motif of various cellular proteins.[2][3] This process, known as farnesylation or prenylation, is a crucial step for the proper membrane localization and subsequent activation of these proteins.[2][3][4]

The most well-known substrates of FTase are the Ras family of small GTPases (H-Ras, N-Ras, and K-Ras), which are pivotal in signal transduction pathways that regulate cell proliferation, differentiation, and survival.[1] By preventing Ras farnesylation, FTIs block its membrane association and downstream signaling, such as the mitogen-activated protein kinase (MAPK) pathway, thereby inhibiting cell growth.[5] This mechanism has positioned FTIs as potential anti-cancer agents.[1][6]

However, the portfolio of farnesylated proteins extends beyond Ras to include other proteins vital for immune cell function. This suggests that the inhibitory action of this compound on FTase could have profound consequences for the immune system, opening up avenues for its development as an immunosuppressive agent.

Quantitative Data on Farnesyltransferase Inhibition and Immunosuppressive Effects of FTIs

While direct experimental data on the immunosuppressive activity of this compound is not yet available in the literature, its potency as an FTase inhibitor has been quantified. Furthermore, studies on other FTIs provide valuable insights into the potential immunosuppressive effects that could be expected from this compound.

| Compound/Drug | Target/Assay | IC50 Value | Cell Type/System | Reference |

| This compound | Protein Farnesyltransferase | 47.1 µM | Enzyme Assay | [1] |

| Andrastin A | Protein Farnesyltransferase | 24.9 µM | Enzyme Assay | [1] |

| Andrastin C | Protein Farnesyltransferase | 13.3 µM | Enzyme Assay | [1] |

| FTI A-228839 | Lectin-Induced Lymphocyte Proliferation | 0.24 +/- 0.11 µM | Human Lymphocytes | [7] |

| FTI A-228839 | APC-Induced T Cell Proliferation | 0.10 +/- 0.09 µM | Human T Cells | [7] |

| Lonafarnib & Tipifarnib | TLR-9-Induced B-Cell Proliferation | Dose-dependent suppression | Human B-Cells | [8][9] |

| Lonafarnib & Tipifarnib | Plasma Blast Formation and IgG Secretion | Potent suppression | Human B-Cells | [8][9][10] |

| Various FTIs | T-Cell Cytokine Production (IFN-γ, IL-2, IL-4, IL-5) | Dose-dependent reduction | Murine Th1 and Th2 Clones | [2][3] |

Table 1: Summary of quantitative data on the inhibitory effects of this compound and other Farnesyltransferase Inhibitors (FTIs).

Mechanism of Immunosuppression by Farnesyltransferase Inhibition

The immunosuppressive effects of FTIs stem from their ability to disrupt the function of key signaling proteins in immune cells, particularly T and B lymphocytes. Protein prenylation is essential for the activation and signaling of these cells.[11][12]

Effects on T Lymphocytes

T-cell activation, proliferation, and cytokine production are heavily reliant on signaling cascades initiated at the T-cell receptor (TCR) and co-stimulatory molecules like CD28. Several proteins involved in these pathways are farnesylated. By inhibiting FTase, this compound is predicted to:

-

Inhibit T-Cell Proliferation: FTIs have been shown to suppress the proliferation of T cells in response to various stimuli.[7][13]

-

Reduce Cytokine Production: A key finding is that FTIs inhibit the production of lineage-specific cytokines by both Th1 (IFN-γ, IL-2) and Th2 (IL-4, IL-5) T-cell clones.[2][3] Interestingly, this inhibition occurs at the post-transcriptional level, meaning that while the cytokine mRNA is still produced, the synthesis of the cytokine protein is blocked.[2][3] This effect has been correlated with reduced phosphorylation of p70S6K, a downstream effector of the mTOR pathway involved in protein translation.[2]

-

Disrupt T-Cell Polarity: The FTI A-228839 has been observed to disrupt the polarized shape of T cells, which is important for their interaction with antigen-presenting cells (APCs).[7]

-

Promote Apoptosis: At certain concentrations, FTIs can promote apoptosis in activated lymphocytes.[7]

Effects on B Lymphocytes

Recent studies have highlighted the significant impact of FTIs on B-cell function. The activation of B cells, their differentiation into plasma cells, and the subsequent production of antibodies are critical components of the humoral immune response. FTIs have been demonstrated to:

-

Suppress B-Cell Proliferation: The FTIs Lonafarnib and tipifarnib suppress B-cell proliferation induced by Toll-like receptor 9 (TLR-9) stimulation.[8][9][10]

-

Inhibit Plasma Cell Formation and Antibody Secretion: A very strong effect of FTIs is the potent suppression of plasma blast formation and subsequent IgG secretion.[8][9][10] This suggests a powerful inhibitory effect on humoral immunity.

-

Modulate Regulatory B-Cell Function: While suppressing effector functions, FTIs may partially preserve the production of the anti-inflammatory cytokine IL-10 and Granzyme B by regulatory B cells, especially at lower concentrations.[8][9][10]

Effects on Macrophages

While less studied, the inhibition of protein prenylation can also affect macrophage function. Rho family GTPases, which are often geranylgeranylated but can be farnesylated, are crucial for macrophage signaling and inflammatory responses.[14] By potentially affecting these pathways, FTIs could modulate macrophage activation and cytokine release.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided in the DOT language for Graphviz.

Caption: Mechanism of this compound as a Farnesyltransferase Inhibitor.

Caption: this compound's Potential Impact on T-Cell Activation Pathways.

References

- 1. An overview on natural farnesyltransferase inhibitors for efficient cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Farnesyltransferase inhibitors inhibit T-cell cytokine production at the posttranscriptional level - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Farnesyltransferase inhibitors inhibit T-cell cytokine production at the posttranscriptional level - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. S-Prenylation: Function, Signaling, and Analytical Techniques - Creative Proteomics [creative-proteomics.com]

- 5. researchgate.net [researchgate.net]

- 6. New tricks for human farnesyltransferase inhibitor: cancer and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Farnesyltransferase inhibition: a novel method of immunomodulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Farnesyltransferase-inhibitors exert in vitro immunosuppressive capacity by inhibiting human B-cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Farnesyltransferase-inhibitors exert in vitro immunosuppressive capacity by inhibiting human B-cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Protein prenylation drives discrete signaling programs for the differentiation and maintenance of effector Treg cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Uncovering protein prenylation in Th1 cells: novel prenylation sites and insights into statin and farnesyltransferase inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ovid.com [ovid.com]

- 14. researchgate.net [researchgate.net]

Andrastin B: A Comprehensive Technical Review of a Promising Farnesyltransferase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Andrastin B, a meroterpenoid compound first isolated from Penicillium sp. FO-3929, has emerged as a subject of significant interest in the field of oncology and drug development.[1] As a member of the andrastin family of natural products, which also includes andrastins A, C, and D, it has been primarily investigated for its potent inhibitory activity against protein farnesyltransferase. This enzyme plays a crucial role in the post-translational modification of various cellular proteins, most notably the Ras family of small GTPases, which are implicated in a significant percentage of human cancers. This technical guide provides a comprehensive review of the existing research on this compound, with a focus on its mechanism of action, quantitative biological data, and the experimental protocols used for its study.

Mechanism of Action: Inhibition of Farnesyltransferase and the Ras Signaling Pathway

The primary molecular target of this compound is farnesyltransferase (FTase). This enzyme catalyzes the attachment of a farnesyl pyrophosphate (FPP) group to a cysteine residue within the C-terminal CAAX box of substrate proteins. For Ras proteins, this farnesylation step is essential for their localization to the plasma membrane, where they can engage with downstream effector proteins to activate signaling cascades that regulate cell proliferation, differentiation, and survival.

By inhibiting farnesyltransferase, this compound prevents the farnesylation of Ras proteins. This disruption leads to the accumulation of unprocessed, cytosolic Ras, which is unable to participate in oncogenic signaling. The consequent downregulation of the Ras-Raf-MEK-ERK (MAPK) and other Ras-dependent pathways ultimately inhibits cancer cell growth and proliferation.

Figure 1: Simplified Ras signaling pathway and the inhibitory action of this compound.

Quantitative Biological Data

The inhibitory potency of this compound and its analogs against farnesyltransferase has been quantified in vitro. The half-maximal inhibitory concentration (IC50) is a key metric used to assess the efficacy of these compounds.

| Compound | IC50 (µM) against Farnesyltransferase | Reference |

| Andrastin A | 24.9 | [1] |

| This compound | 47.1 | [1] |

| Andrastin C | 13.3 | [1] |

Table 1: In vitro inhibitory activity of Andrastins A, B, and C against protein farnesyltransferase.

Currently, specific cytotoxicity data (IC50 values against various cancer cell lines) and Ki values for this compound are not extensively reported in the publicly available literature. The majority of published research has focused on Andrastin A for these broader biological activity screenings.

Experimental Protocols

Isolation and Purification of this compound

This compound is a secondary metabolite produced by the fungus Penicillium sp. FO-3929. The general workflow for its isolation and purification is as follows:

Figure 2: General workflow for the isolation and purification of this compound.

A detailed protocol typically involves:

-

Fermentation: Culturing of Penicillium sp. FO-3929 in a suitable liquid medium to promote the production of secondary metabolites.

-

Extraction: The culture broth is separated from the mycelia, and the supernatant is extracted with an organic solvent such as ethyl acetate to partition the andrastins.

-

Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.

-

Chromatography: The crude extract is subjected to a series of chromatographic separations. This often includes initial fractionation on a silica gel column, followed by further purification using octadecylsilanized (ODS) silica gel chromatography. The final purification is typically achieved by high-performance liquid chromatography (HPLC) to yield pure this compound.

In Vitro Farnesyltransferase Inhibition Assay

The inhibitory activity of this compound on farnesyltransferase is commonly determined using an in vitro enzyme assay. While specific protocols may vary between laboratories, a general methodology is outlined below.

Principle: The assay measures the incorporation of a radiolabeled or fluorescently tagged farnesyl pyrophosphate (FPP) into a protein or peptide substrate (e.g., Ras or a CAAX box-containing peptide) by farnesyltransferase. The inhibitory effect of this compound is quantified by the reduction in the amount of labeled product formed.

Materials:

-

Recombinant human farnesyltransferase

-

Farnesyl pyrophosphate (FPP)

-

Radiolabeled ([³H]) or fluorescently labeled FPP

-

Ras protein or a suitable peptide substrate (e.g., biotinylated-KRas4B C-terminal peptide)

-

This compound (or other test compounds) dissolved in a suitable solvent (e.g., DMSO)

-

Assay buffer (e.g., Tris-HCl buffer containing MgCl₂, ZnCl₂, and dithiothreitol)

-

Scintillation cocktail and counter (for radioactive assays) or a fluorescence plate reader (for fluorescent assays)

Procedure:

-

Reaction Setup: In a microplate or microcentrifuge tubes, combine the assay buffer, farnesyltransferase, and the test compound (this compound) at various concentrations. A control reaction without the inhibitor should be included.

-

Pre-incubation: The mixture is typically pre-incubated for a short period to allow the inhibitor to bind to the enzyme.

-

Initiation of Reaction: The enzymatic reaction is initiated by the addition of the Ras protein/peptide substrate and labeled FPP.

-

Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 37°C) for a specific period.

-

Termination of Reaction: The reaction is stopped, for example, by the addition of a strong acid (e.g., trichloroacetic acid) or by adding EDTA.

-

Detection of Product: The amount of labeled product is quantified. For radioactive assays, this may involve capturing the labeled protein on a filter membrane, washing away the unincorporated labeled FPP, and measuring the radioactivity of the filter using a scintillation counter. For fluorescent assays, the change in fluorescence upon substrate farnesylation is measured using a plate reader.

-

Data Analysis: The percentage of inhibition for each concentration of this compound is calculated relative to the control. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Figure 3: Workflow for a typical in vitro farnesyltransferase inhibition assay.

Cytotoxicity Assay (e.g., MTT Assay)

To assess the effect of this compound on the viability of cancer cells, a cytotoxicity assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is commonly employed.

Principle: The MTT assay is a colorimetric assay that measures the reduction of the yellow MTT tetrazolium salt by mitochondrial succinate dehydrogenase in metabolically active cells. The resulting intracellular purple formazan crystals are solubilized, and the absorbance of the solution is measured, which is directly proportional to the number of viable cells.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the cells with the compound for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Structure-Activity Relationship

The andrastin family of compounds shares a common ent-5α,14β-androstane skeleton. The differences in their structures are relatively minor, yet they result in notable variations in their farnesyltransferase inhibitory activity.

-

Andrastin A: Possesses a specific side chain that contributes to its potent inhibitory activity.

-

This compound: Is a close analog of Andrastin A, with a modification in the side chain that results in a slightly reduced, yet still significant, inhibitory activity against farnesyltransferase (IC50 of 47.1 µM compared to 24.9 µM for Andrastin A).[1]

-

Andrastin C: Exhibits the most potent inhibition among the three (IC50 of 13.3 µM), suggesting that its unique structural features are particularly favorable for binding to the active site of farnesyltransferase.[1]

A detailed comparative analysis of the crystal structures of these compounds in complex with farnesyltransferase would be required to fully elucidate the specific molecular interactions that account for these differences in potency.

Conclusion and Future Directions

This compound is a valuable natural product with demonstrated inhibitory activity against farnesyltransferase, a key enzyme in oncogenic Ras signaling. While much of the research has focused on its analog, Andrastin A, the data available for this compound confirms its potential as a lead compound for the development of novel anticancer agents.

Future research should focus on several key areas:

-

Comprehensive Biological Profiling: A thorough evaluation of this compound's cytotoxicity against a broad panel of human cancer cell lines is needed to identify specific cancer types that may be particularly sensitive to its effects.

-

Pharmacokinetic and In Vivo Efficacy Studies: To assess its drug-like properties and therapeutic potential, pharmacokinetic studies and in vivo efficacy trials in animal models of cancer are essential.

-

Structure-Activity Relationship Studies: The synthesis of novel this compound derivatives and their biological evaluation will be crucial for optimizing its potency and selectivity, potentially leading to the development of more effective farnesyltransferase inhibitors.

-

Combination Therapies: Investigating the synergistic effects of this compound with other established anticancer drugs could reveal new therapeutic strategies with enhanced efficacy and reduced toxicity.

The continued exploration of this compound and its analogs holds significant promise for the discovery and development of the next generation of targeted cancer therapies.

References

An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of Andrastin B

For Researchers, Scientists, and Drug Development Professionals

Introduction

Andrastin B, a meroterpenoid natural product isolated from various Penicillium species, has garnered significant interest within the scientific community due to its promising biological activities. As a potent inhibitor of protein farnesyltransferase (FTase), this compound presents a compelling scaffold for the development of novel therapeutic agents, particularly in the realm of oncology. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of this compound and its analogs, offering valuable insights for researchers and drug development professionals. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes critical biological pathways and experimental workflows to facilitate a deeper understanding of this important natural product.

Core Structure of Andrastins

The andrastin family of meroterpenoids is characterized by a distinctive tetracyclic core, biosynthetically derived from a sesquiterpene and a tetraketide.[1] The core structure of this compound, along with its close analogs Andrastin A and C, features this complex steroidal-like framework with various oxygen-containing functional groups. The key structural features that have been the focus of SAR studies include the substituents on the A, B, C, and D rings of the andrastin scaffold.

Structure-Activity Relationship of Andrastin Analogs

The primary mechanism of action for this compound and its analogs is the inhibition of farnesyltransferase, a key enzyme in the post-translational modification of Ras proteins.[2][3] The farnesylation of Ras is crucial for its localization to the plasma membrane and subsequent activation of downstream signaling pathways that regulate cell growth, proliferation, and survival.[2] By inhibiting FTase, andrastins can disrupt these aberrant signaling cascades, which are often implicated in cancer.

Quantitative SAR Data: Farnesyltransferase Inhibition

The inhibitory activity of this compound and its naturally occurring analogs against protein farnesyltransferase provides a foundational understanding of their SAR. The following table summarizes the available quantitative data.

| Compound | R¹ | R² | R³ | IC₅₀ (µM) against Farnesyltransferase | Reference |

| Andrastin A | -CHO | -OH | =O | 24.9 | [4] |

| This compound | -CHO | -H | =O | 47.1 | [4] |

| Andrastin C | -CH₂OH | -OH | =O | 13.3 | [4] |

| Andrastin D | -CHO | -OH | -OH, -H | Data not available | [5] |

From this limited dataset, a preliminary SAR can be inferred:

-

Modification at R¹ and R²: The conversion of the aldehyde (R¹) and hydroxyl (R²) groups in Andrastin A to a primary alcohol (R¹) and hydroxyl (R²) in Andrastin C leads to a significant increase in potency (IC₅₀ = 13.3 µM). This suggests that the oxidation state at this position plays a critical role in the interaction with the enzyme.

-

Role of the Hydroxyl Group at R²: The absence of the hydroxyl group at the R² position in this compound, as compared to Andrastin A, results in a near doubling of the IC₅₀ value (47.1 µM vs. 24.9 µM), indicating that this hydroxyl group is important for inhibitory activity.

Cytotoxicity of Andrastin Analogs

Beyond their direct enzymatic inhibition, the cytotoxic effects of andrastin-type meroterpenoids against various cancer cell lines have been investigated. This data provides a more holistic view of their potential as anticancer agents.

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| Penimeroterpenoid A | A549 (Lung Carcinoma) | 82.61 ± 3.71 | [6] |

| Penimeroterpenoid A | HCT116 (Colon Carcinoma) | 78.63 ± 2.85 | [6] |

| Penimeroterpenoid A | SW480 (Colon Carcinoma) | 95.54 ± 1.46 | [6] |

| Penimeroterpenoids B & C | A549, HCT116, SW480 | > 100 | [6] |

The cytotoxicity data for penimeroterpenoids, which share the andrastin core, suggests that subtle structural modifications can significantly impact their anti-proliferative activity. For instance, Penimeroterpenoid A exhibited moderate cytotoxicity, while the closely related Penimeroterpenoids B and C were inactive at the tested concentrations.[6]

Experimental Protocols

A thorough understanding of the experimental methodologies used to generate SAR data is crucial for its interpretation and for designing future studies.

In Vitro Farnesyltransferase Inhibition Assay (Fluorescence-Based)

This assay is a common method for determining the inhibitory potential of compounds against farnesyltransferase.

Principle: The assay measures the transfer of a farnesyl group from farnesyl pyrophosphate (FPP) to a fluorescently labeled peptide substrate (e.g., Dansyl-GCVLS). The farnesylation of the peptide leads to a change in its hydrophobicity, which in turn alters the fluorescence properties of the dansyl group. Inhibitors of FTase will prevent this reaction, resulting in a diminished fluorescence signal.

Materials:

-

Recombinant human farnesyltransferase

-

Farnesyl pyrophosphate (FPP)

-

N-Dansyl-GCVLS peptide substrate

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 10 µM ZnCl₂, 5 mM DTT

-

Test compounds (e.g., this compound analogs) dissolved in DMSO

-

96-well black microplates

-

Fluorescence plate reader

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

-

Reaction Mixture: In each well of the microplate, add the following components in order:

-

Assay Buffer

-

Test compound solution (or DMSO for control)

-

N-Dansyl-GCVLS substrate

-

-

Enzyme Addition: Initiate the reaction by adding farnesyltransferase to each well.

-

FPP Addition: Immediately after the enzyme, add FPP to each well to start the reaction.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

-

Fluorescence Reading: Measure the fluorescence intensity at an excitation wavelength of ~340 nm and an emission wavelength of ~505 nm.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC₅₀ value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflows

Visualizing the biological context and experimental procedures is essential for a comprehensive understanding of this compound's SAR.

Ras Signaling Pathway and Farnesyltransferase Inhibition

The following diagram illustrates the central role of farnesyltransferase in the Ras signaling pathway and how its inhibition by compounds like this compound can disrupt downstream signaling cascades involved in cell proliferation and survival.

Caption: Ras signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Farnesyltransferase Inhibition Assay

The logical flow of the in vitro farnesyltransferase inhibition assay can be visualized to clarify the experimental steps.

Caption: Workflow for the in vitro farnesyltransferase inhibition assay.

Conclusion and Future Directions

The structure-activity relationship of this compound and its analogs as farnesyltransferase inhibitors is a promising area of research for the development of novel anticancer therapeutics. The available data, though limited, highlights the importance of specific functional groups on the andrastin core for potent enzymatic inhibition and cellular activity. Future research should focus on the systematic synthesis and evaluation of a broader range of this compound derivatives to build a more comprehensive SAR model. Such studies will be instrumental in optimizing the potency, selectivity, and pharmacokinetic properties of this fascinating class of natural products, ultimately paving the way for the development of clinically viable drug candidates.

References

- 1. researchgate.net [researchgate.net]

- 2. Andrastins A-C, new protein farnesyltransferase inhibitors produced by Penicillium sp. FO-3929. II. Structure elucidation and biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. An overview on natural farnesyltransferase inhibitors for efficient cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Andrastins A-C, new protein farnesyltransferase inhibitors produced by Penicillium sp. FO-3929. I. Producing strain, fermentation, isolation, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Andrastin D, novel protein farnesyltransferase inhibitor produced by Penicillium sp. FO-3929 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Exploring the Therapeutic Potential of Andrastin B: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Andrastin B, a member of the andrastin family of meroterpenoids, has been identified as an inhibitor of protein farnesyltransferase (PFTase). This enzyme plays a critical role in the post-translational modification of various cellular proteins, including the Ras superfamily of small GTPases, which are frequently mutated in human cancers. By inhibiting PFTase, andrastins represent a potential avenue for anticancer drug development. This technical guide provides a comprehensive overview of the currently available data on this compound, including its discovery, biochemical activity, and the broader therapeutic context of farnesyltransferase inhibition. Due to the limited specific research on this compound, this paper also draws upon the wider knowledge of the andrastin family and the class of PFTase inhibitors to contextualize its potential.

Introduction

The search for novel therapeutic agents against cancer is a cornerstone of modern drug discovery. A key strategy in this endeavor is the identification of compounds that target cellular pathways essential for tumor growth and survival. One such pathway is the post-translational modification of proteins by farnesylation, a process catalyzed by protein farnesyltransferase (PFTase). The Ras family of oncoproteins, which are pivotal in signal transduction pathways regulating cell proliferation, differentiation, and survival, are critically dependent on farnesylation for their proper localization and function. Consequently, inhibitors of PFTase have been actively investigated as potential anticancer agents.

This compound, a natural product isolated from Penicillium sp. FO-3929, belongs to a class of meroterpenoids that have demonstrated inhibitory activity against PFTase. This whitepaper will delve into the technical details of this compound, summarizing the available quantitative data, outlining relevant experimental methodologies, and visualizing the pertinent biochemical pathways.

Quantitative Data

The primary quantitative measure of this compound's bioactivity is its ability to inhibit protein farnesyltransferase. The following table summarizes the reported half-maximal inhibitory concentration (IC50) for this compound and its analogues, Andrastin A and C, as identified in the foundational study by Uchida et al. (1996).[1]

| Compound | IC50 against Protein Farnesyltransferase (μM) | Source |

| Andrastin A | 24.9 | [1] |

| This compound | 47.1 | [1] |

| Andrastin C | 13.3 | [1] |

Experimental Protocols

The following sections detail the methodologies relevant to the discovery and characterization of this compound.

Isolation and Purification of this compound

This compound was first isolated from the cultured broth of the fungal strain Penicillium sp. FO-3929.[1] The general workflow for its purification is as follows:

Structure Elucidation

The chemical structure of this compound was determined alongside its analogues, Andrastins A and C.[2] The process involved a combination of spectroscopic techniques, with the foundational structure of the andrastin skeleton being elucidated through advanced NMR and X-ray crystallography of a derivative of Andrastin A.[2]

Protein Farnesyltransferase Inhibition Assay (General Protocol)

While the specific parameters for the assay that determined the IC50 of this compound are detailed in the original publication, a general protocol for a fluorimetric PFTase inhibition assay is outlined below. This type of assay is commonly used to screen for PFTase inhibitors.

Signaling Pathways and Mechanism of Action

The primary mechanism of action of this compound is the inhibition of protein farnesyltransferase. This enzyme is a key component of the protein prenylation pathway, which is crucial for the function of many signaling proteins.

The Ras Signaling Pathway and Farnesylation

The Ras proteins are a family of small GTPases that act as molecular switches in signal transduction pathways that control cell growth, proliferation, and survival. Oncogenic mutations in Ras genes are found in a significant percentage of human cancers, leading to constitutively active Ras signaling.

For Ras to be functional, it must be localized to the inner surface of the plasma membrane. This localization is dependent on a series of post-translational modifications, the first and most critical of which is the attachment of a 15-carbon farnesyl isoprenoid group to a cysteine residue at the C-terminus of the Ras protein. This reaction is catalyzed by PFTase.

By inhibiting PFTase, this compound prevents the farnesylation of Ras, thereby blocking its localization to the plasma membrane and subsequent activation of downstream oncogenic signaling pathways.

Conclusion and Future Directions

This compound has been identified as a micromolar inhibitor of protein farnesyltransferase. Its discovery has contributed to the understanding of natural product inhibitors of this important oncological target. However, the therapeutic potential of this compound remains largely unexplored. The available data is limited to its initial isolation and in vitro enzymatic inhibition.

To fully assess the therapeutic potential of this compound, further research is imperative. Key areas for future investigation include:

-

In-depth Cytotoxicity Profiling: Evaluation of this compound's cytotoxic effects against a broad panel of human cancer cell lines, including those with known Ras mutations.

-

In Vivo Efficacy Studies: Assessment of this compound's anti-tumor activity in preclinical animal models of cancer.

-

Pharmacokinetic and Pharmacodynamic Studies: Investigation of the absorption, distribution, metabolism, and excretion (ADME) properties of this compound to determine its drug-like potential.

-

Mechanism of Action Studies: Elucidation of the specific effects of this compound on downstream signaling pathways beyond general PFTase inhibition.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of this compound analogues to identify more potent and selective PFTase inhibitors.

References

- 1. Andrastins A-C, new protein farnesyltransferase inhibitors produced by Penicillium sp. FO-3929. I. Producing strain, fermentation, isolation, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Andrastins A-C, new protein farnesyltransferase inhibitors produced by Penicillium sp. FO-3929. II. Structure elucidation and biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Andrastin B: A Technical Deep Dive into its Impact on Cellular Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

Andrastin B, a meroterpenoid compound, has been identified as a potent inhibitor of protein farnesyltransferase (PFTase). This enzyme plays a critical role in the post-translational modification of various cellular proteins, most notably the Ras family of small GTPases. By inhibiting PFTase, this compound disrupts the proper localization and function of Ras proteins, thereby interfering with downstream signaling cascades crucial for cell proliferation, survival, and differentiation. This technical guide provides an in-depth analysis of this compound's mechanism of action, its effects on key cell signaling pathways, and detailed experimental protocols for its study.

Introduction

The Ras proteins are central regulators of cellular signaling, acting as molecular switches that cycle between an active GTP-bound and an inactive GDP-bound state. Mutations in Ras genes are among the most common oncogenic drivers in human cancers, leading to constitutively active Ras and aberrant activation of downstream effector pathways, including the Raf-MEK-ERK (MAPK) and the Phosphoinositide 3-kinase (PI3K)-Akt-mTOR pathways. The farnesylation of Ras proteins, a lipid modification catalyzed by PFTase, is essential for their anchoring to the plasma membrane and subsequent participation in signal transduction. Consequently, inhibitors of PFTase, such as this compound, have emerged as a promising class of anti-cancer agents.

Mechanism of Action: Inhibition of Farnesyltransferase

This compound exerts its primary biological effect by directly inhibiting the enzymatic activity of protein farnesyltransferase. This inhibition is competitive with respect to the farnesyl pyrophosphate (FPP) substrate.

Quantitative Data: Farnesyltransferase Inhibition

The inhibitory potency of this compound against PFTase has been quantified, providing a key metric for its biochemical activity.

| Compound | Target | IC50 (µM) | Reference |

| This compound | Protein Farnesyltransferase | 47.1 | [1][2] |

| Andrastin A | Protein Farnesyltransferase | 24.9 | [1][2] |

| Andrastin C | Protein Farnesyltransferase | 13.3 | [1][2] |

Impact on Cell Signaling Pathways

By preventing the farnesylation of Ras, this compound effectively curtails the activation of its downstream signaling networks. This disruption has profound consequences for cellular function and is the basis for its potential therapeutic applications.

The Ras-Raf-MEK-ERK (MAPK) Pathway

The MAPK pathway is a critical signaling cascade that regulates cell growth, proliferation, and differentiation. The inhibition of Ras farnesylation by this compound is expected to lead to a reduction in the activation of this pathway. This can be experimentally observed by measuring the phosphorylation status of key kinases in the cascade, such as MEK and ERK.

The PI3K-Akt-mTOR Pathway

The PI3K/Akt pathway is another major downstream effector of Ras, playing a crucial role in cell survival, proliferation, and metabolism. Inhibition of Ras function by this compound is hypothesized to downregulate this pathway, leading to decreased phosphorylation of Akt and its downstream targets.

Signaling Pathway Diagram

Figure 1: Proposed mechanism of this compound's effect on Ras signaling pathways.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound.

Protein Farnesyltransferase Inhibition Assay

This assay is used to determine the IC50 value of this compound against PFTase.

Workflow Diagram

References

- 1. Andrastin D, novel protein farnesyltransferase inhibitor produced by Penicillium sp. FO-3929 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Andrastins A-C, new protein farnesyltransferase inhibitors produced by Penicillium sp. FO-3929. I. Producing strain, fermentation, isolation, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

The Convergent Origins of Andrastin B: A Technical Guide to its Polyketide-Terpenoid Biosynthesis

For Immediate Release

A Deep Dive into the Hybrid Polyketide-Terpenoid Genesis of Andrastin B, a Meroterpenoid with Therapeutic Potential

This technical guide offers an in-depth exploration of the biosynthetic pathway of this compound, a promising meroterpenoid with potential applications in drug development. By dissecting its hybrid polyketide and terpenoid origins, we provide researchers, scientists, and drug development professionals with a comprehensive understanding of the genetic and enzymatic machinery responsible for its creation. This document details the key biosynthetic genes, their functional roles as elucidated by quantitative gene silencing studies, and the regulatory networks that govern its production. Furthermore, we furnish detailed experimental protocols for the key methodologies cited, empowering fellow researchers to replicate and expand upon these findings.

The Andrastin Biosynthetic Gene Cluster: A Blueprint for a Hybrid Molecule

This compound, a member of the andrastin family of meroterpenoids, originates from a complex biosynthetic pathway that marries elements of both polyketide and terpenoid synthesis. The genetic foundation for this pathway is encoded within a dedicated biosynthetic gene cluster (BGC), termed the adr cluster. This cluster has been identified and characterized in several species of the Penicillium genus, most notably P. chrysogenum and P. roqueforti.[1][2]

The adr cluster in P. roqueforti spans approximately 29.4 kbp and comprises ten essential genes: adrA, adrC, adrD, adrE, adrF, adrG, adrH, adrI, adrJ, and adrK. An eleventh gene, adrB, is present in the P. chrysogenum cluster but exists as a non-functional pseudogene in P. roqueforti. The functions of the proteins encoded by these genes have been inferred through bioinformatics and experimentally validated through gene silencing and heterologous expression studies.[3][4]

Table 1: Genes of the Andrastin Biosynthetic Cluster and Their Putative Functions

| Gene | Encoded Protein | Putative Function |

| adrD | Polyketide Synthase (PKS) | Catalyzes the formation of the 3,5-dimethylorsellinic acid (DMOA) polyketide core from acetyl-CoA and malonyl-CoA.[3] |

| adrG | Farnesyl Diphosphate Synthase | Synthesizes the farnesyl diphosphate (FPP) precursor from the terpenoid pathway.[3] |

| adrK | Prenyltransferase | Attaches the FPP to the DMOA core.[3] |

| adrH | FAD-dependent Monooxygenase | Likely involved in the epoxidation of the farnesyl moiety.[3] |

| adrI | Terpene Cyclase | Catalyzes the complex cyclization cascade of the prenylated intermediate to form the andrastin scaffold.[3] |

| adrF | Short-chain Dehydrogenase/Reductase (SDR) | Oxidation of the C-3 hydroxyl group.[4] |

| adrE | Ketoreductase | Reduction of the C-3 carbonyl group.[4] |

| adrJ | Acetyltransferase | Acetylation of a hydroxyl group on the andrastin core.[4] |

| adrA | P450 Monooxygenase | Catalyzes multiple oxidative modifications in the final steps of the pathway.[4] |

| adrC | Major Facilitator Superfamily (MFS) Transporter | Required for andrastin production, though not directly involved in secretion.[1] |

The Biosynthetic Pathway: A Step-by-Step Assembly

The biosynthesis of this compound is a multi-step process that begins with the convergence of the polyketide and terpenoid pathways. The proposed pathway, based on gene function analysis and heterologous reconstitution experiments, is as follows:

-

Formation of Precursors: The pathway initiates with the synthesis of two key precursors: 3,5-dimethylorsellinic acid (DMOA), a polyketide synthesized by the PKS AdrD, and farnesyl diphosphate (FPP), a sesquiterpene synthesized by AdrG.[3]

-

Prenylation: The prenyltransferase AdrK then catalyzes the attachment of the FPP molecule to the DMOA core.[3]

-

Epoxidation and Cyclization: The resulting intermediate is believed to be modified by the monooxygenase AdrH before the terpene cyclase AdrI orchestrates a complex series of cyclizations to form the characteristic tetracyclic androstane skeleton of the andrastins.[3][4]

-

Tailoring Reactions: A series of tailoring enzymes then modify this core structure. These modifications include oxidations, reductions, and acetylations catalyzed by AdrF, AdrE, AdrJ, and AdrA to produce the various andrastin analogues, including this compound.[4] this compound is an intermediate in this tailoring phase, which ultimately leads to the production of Andrastin A.[4]

Quantitative Analysis of Gene Function through RNA Silencing

To elucidate the in vivo function of the adr genes, RNA-mediated gene silencing experiments were conducted in P. roqueforti.[3] The results of these studies demonstrated a significant reduction in Andrastin A production upon the silencing of each of the ten genes in the cluster, confirming their essential role in the biosynthetic pathway.[3]

Table 2: Quantitative Impact of adr Gene Silencing on Andrastin A Production in P. roqueforti

| Silenced Gene | Function | Andrastin A Production (% of Wild-Type) |

| adrA | P450 Monooxygenase | 14.0 - 57.7% |

| adrC | MFS Transporter | Significant Reduction (exact % not specified) |

| adrD | Polyketide Synthase | 8.6 - 56.7% |

| adrE | Ketoreductase | 14.0 - 57.7% |

| adrF | Short-chain Dehydrogenase/Reductase | 14.0 - 57.7% |

| adrG | Farnesyl Diphosphate Synthase | 8.6 - 56.7% |

| adrH | FAD-dependent Monooxygenase | 8.6 - 56.7% |

| adrI | Terpene Cyclase | 14.0 - 57.7% |

| adrJ | Acetyltransferase | 14.0 - 57.7% |

| adrK | Prenyltransferase | 8.6 - 56.7% |

| Data extracted from Rojas-Aedo et al. (2017). The range represents the production levels observed in different transformants.[3] |

Regulation of the Andrastin Biosynthetic Pathway

The expression of the adr gene cluster is subject to regulation by global secondary metabolism regulators. In P. roqueforti, the methyltransferase LaeA, a key component of the velvet complex, has been shown to be a positive regulator of andrastin biosynthesis. Disruption of the laeA gene leads to a substantial reduction in the production of andrastin and a significant downregulation in the expression of the adr biosynthetic genes.[5] This indicates that LaeA plays a crucial role in the chromatin remodeling of the adr cluster, making it accessible for transcription.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

RNA-Mediated Gene Silencing in Penicillium roqueforti

This protocol is adapted from Rojas-Aedo et al. (2017).[3]

-

Vector Construction:

-